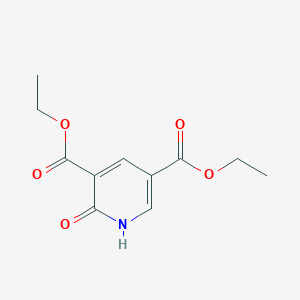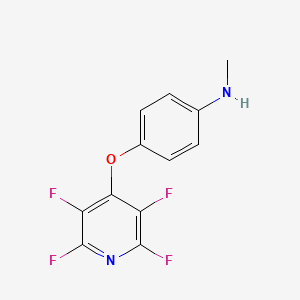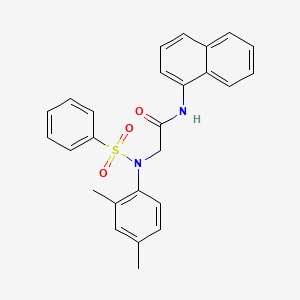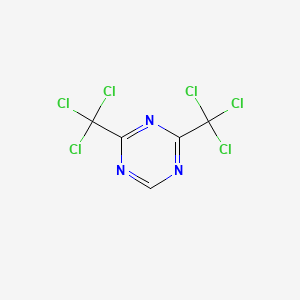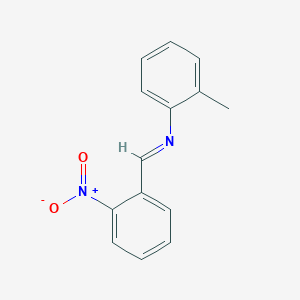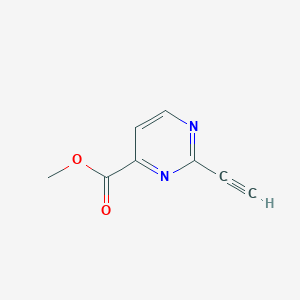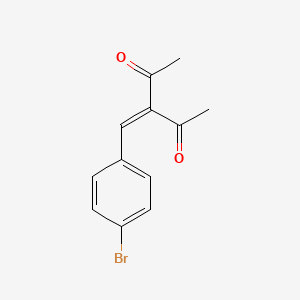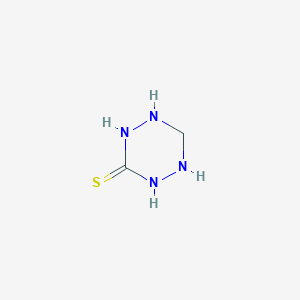
1,2,4,5-Tetrazinane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrazinane-3-thione is a heterocyclic compound that contains a tetrazine ring with a thione group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrazinane-3-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate nitriles with hydrazine, followed by oxidation. For example, the Pinner reaction procedure can be used, where nitriles are cyclized by the action of hydrazine . Oxidizing agents such as isoamyl nitrite, hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, and oxygen can be employed to achieve the desired oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrazinane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions involving tetrazines have been actively studied.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, oxygen.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halogenated aromatics.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted tetrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrazinane-3-thione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrazinane-3-thione involves its interaction with molecular targets and pathways. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity. It can participate in [4+2] cycloaddition reactions with inverse electron demand, transforming into functionalized pyridazines and other heterocycles . The presence of four electron-withdrawing heteroatoms in the ring enhances its azadiene characteristics and tendency for ring opening .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazinane-3-thione can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: Contains the maximum number of nitrogen atoms in the ring among stable azines.
1,2,4,5-Tetrazine-3,6-diyl derivatives: Used as linkers in the construction of metal-organic frameworks.
Azolo[1,2,4,5]tetrazines: Exhibit high electrophilicity and are used in energetic materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
89093-71-0 |
|---|---|
Molekularformel |
C2H6N4S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7) |
InChI-Schlüssel |
ZCWZNGWYQSOGEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1NNC(=S)NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
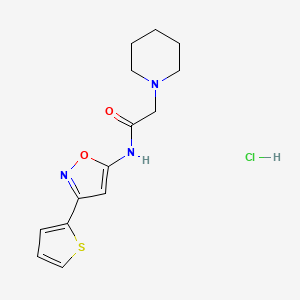
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
